molecular formula C8H14O B8725285 1,7-Octadien-3-ol CAS No. 30385-19-4

1,7-Octadien-3-ol

Cat. No.: B8725285
CAS No.: 30385-19-4
M. Wt: 126.20 g/mol
InChI Key: PCELKVAQHUEQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Octadien-3-ol is a monoterpene alcohol that serves as a core structure for various biologically active compounds and is of significant interest in chemical research. It is characterized as a tertiary alcohol with two olefinic bonds, making it a versatile intermediate in organic synthesis . Compounds based on this structure are frequently studied for their utility in developing perfumes, flavors, and pharmaceutical agents . In research contexts, closely related terpene alcohols like linalool (3,7-dimethyl-1,6-octadien-3-ol) have demonstrated a broad spectrum of bioactive properties. These include anti-inflammatory, antimicrobial, anticancer, anxiolytic, and neuroprotective activities in pre-clinical studies . The value of this compound and its derivatives extends to material science, where it is investigated as a monomer or building block for polymers and other specialty chemicals . Its physicochemical properties, such as solubility and interaction with solvents like ethanol, are also key areas of investigation for process optimization . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30385-19-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-1,7-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-4,8-9H,1-2,5-7H2

InChI Key

PCELKVAQHUEQKH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)O

Origin of Product

United States

Synthetic Methodologies for 1,7 Octadien 3 Ol

Catalytic Telomerization Routes

The telomerization of 1,3-butadiene (B125203) with nucleophiles is a significant method for synthesizing C8 chemicals, including 1,7-octadien-3-ol. rsc.orgresearchgate.net This reaction involves the oligomerization of 1,3-dienes with a proton-containing nucleophile, such as water or alcohols. rsc.org

Palladium-Catalyzed Telomerization of Butadiene with Active Hydrogen Compounds

The most prominent and industrially relevant method for synthesizing this compound (specifically, 2,7-octadien-1-ol (B1588117), which is a structural isomer) is the telomerization of butadiene with water, catalyzed by palladium complexes. This process involves the catalytic coupling of two butadiene molecules with water to form the desired octadienol.

Another route to this compound involves the dimerization of butadiene using a palladium complex catalyst in the presence of acetic acid to first obtain 3-acetoxy-1,7-octadiene, which is then hydrolyzed to yield this compound. prepchem.comgoogle.com This reaction is catalyzed by palladium or other Group VIII noble metal catalysts, such as platinum, which form complexes with butadiene, leading to its simultaneous dimerization and reaction with acetic acid. google.com

Key parameters for the catalytic telomerization of butadiene with water to produce 2,7-octadien-1-ol include:

Temperature: 50°C to 120°C

Pressure: Carbon dioxide atmosphere to maintain reaction equilibrium

Catalyst Composition: Noble metal catalyst, preferably palladium or platinum, with ligands such as phosphines, phosphites, phosphinites, or quaternary phosphonium (B103445) salts bearing sulfonate groups.

Co-catalyst/Additive: Saturated quaternary hydrogen carbonate.

Water Content: 12% to 30% by weight relative to the total reaction mixture.

The telomerization process typically achieves a selectivity of 70–85% for 2,7-octadien-1-ol, with byproducts including 3,8-octadien-1-ol and oligomeric species. vulcanchem.com

Ligand Design and Influence on Regioselectivity and Chemoselectivity in Telomerization

Ligand design plays a crucial role in influencing the regioselectivity and chemoselectivity of palladium-catalyzed telomerization reactions. For instance, in the telomerization of 1,3-butadiene with methanol, the use of different phosphine (B1218219) ligands can significantly affect the yield and the linear-to-branched product ratio. rsc.orgresearchgate.net While the direct formation of this compound from butadiene and water often yields 2,7-octadien-1-ol as the main linear product, the choice of ligand can steer the reaction towards specific isomers or suppress undesired dimerization products like 1,3,7-octatriene (B13812992). rsc.orgresearchgate.netresearchgate.net

For example, water-soluble triarylphosphines with two or more sulfonate groups in the molecule, in conjunction with a palladium compound, a tertiary amine, and carbon dioxide, have been shown to enhance the selectivity for 2,7-octadien-1-ol in the telomerization of butadiene and water. googleapis.com The presence of carbon dioxide can effectively inhibit the unwanted dimerization of 1,3-butadiene. rsc.org

The table below illustrates the general influence of ligand type on the outcome of palladium-catalyzed telomerization, although specific data for this compound is often part of a broader product distribution.

Ligand TypeInfluence on Regioselectivity (Linear:Branched)Influence on Chemoselectivity (Alcohol vs. Other)Notes
Triarylphosphines (e.g., PPh3)Can lead to mixtures of linear and branched products.Generally effective for alcohol/ether formation.Activity can vary; some show lower activity compared to other phosphines. rsc.org
Water-soluble triarylphosphines with sulfonate groupsEnhanced selectivity for linear products (e.g., 2,7-octadien-1-ol). googleapis.comPromotes dienol formation in aqueous systems. googleapis.comCrucial for green chemistry approaches. googleapis.com
Bulky phosphines (e.g., triisopropylphosphine)May favor 1,3,7-octatriene formation (dimerization product). rsc.orgCan decrease selectivity for desired dienol. rsc.orgSteric hindrance plays a role. rsc.org
N-Heterocyclic Carbenes (NHCs)Investigated for various telomerization reactions. researchgate.netCan offer good activity and selectivity. researchgate.net

Mechanistic Investigations of Palladium-Mediated Dienol Formation

The palladium-catalyzed telomerization of 1,3-butadiene with nucleophiles, including water, proceeds via a coordination-insertion mechanism. vulcanchem.com This mechanism typically involves the formation of π-allyl palladium intermediates. nih.gov

A simplified mechanism for the formation of dienols (such as 2,7-octadien-1-ol) from butadiene and water involves:

Oxidative Addition: A palladium(0) complex reacts with the active hydrogen compound (e.g., water or acetic acid) to form a palladium-hydride or palladium-acetate complex.

Butadiene Coordination and Insertion: Two molecules of butadiene coordinate to the palladium center, followed by sequential insertions into the Pd-H or Pd-OAc bond, forming an extended π-allyl palladium intermediate.

Nucleophilic Attack: The nucleophile (e.g., hydroxide (B78521) or acetate) attacks the π-allyl intermediate.

Reductive Elimination: The desired dienol (or its ester) is reductively eliminated, regenerating the palladium(0) catalyst.

The regioselectivity of the reaction is influenced by the nature of the nucleophile, the ligands, and steric factors. For example, the formation of 2,7-octadien-1-ol is favored over other isomers in certain conditions.

Green Chemistry Approaches in Telomerization Processes

Green chemistry principles are increasingly applied to telomerization processes to minimize environmental impact. The telomerization of butadiene with alcohols is considered an environmentally friendly reaction due to its 100% atom efficiency, meaning all atoms from the reactants are incorporated into the desired product, minimizing waste. researchgate.net

Key green chemistry approaches in the synthesis of this compound and its isomers via telomerization include:

Aqueous and Biphasic Media: Performing the reaction in water or biphasic systems (e.g., aqueous sulfolane/organic phase) allows for easier separation of products and catalyst recycling. rsc.orgresearchgate.netgoogleapis.com This approach is particularly relevant for the production of 2,7-octadien-1-ol from butadiene and water. rsc.org

Carbon Dioxide as a Co-catalyst/Additive: The presence of carbon dioxide can positively influence the telomerization with water, inhibiting unwanted butadiene dimerization and enhancing selectivity. rsc.orggoogleapis.com

Catalyst Recycling: Developing efficient methods for recovering and reusing the palladium catalyst is crucial for sustainability. Techniques like phase separation in biphasic systems allow for the recovery of the aqueous phase containing the palladium catalyst for reuse. googleapis.com

Utilization of Biomass-based Nucleophiles: Research is exploring the use of polyols derived from biomass as nucleophiles in telomerization, offering new opportunities for catalytic biomass valorization. researchgate.net

Stereoselective Synthesis of this compound

Enantioselective Catalysis in Dienol Formation

The stereoselective synthesis of chiral dienols, including those related to this compound, is an important area of research, particularly for compounds with biological activity or specific industrial applications. While the direct enantioselective synthesis of this compound (specifically, the 3-hydroxy isomer) via telomerization is less commonly reported, related dienols have been synthesized enantioselectively.

For example, the enantiomerically pure forms of (Z)-1,5-octadien-3-ol (oyster alcohol), an isomer of this compound, have been prepared using lipases through asymmetric hydrolysis and acylation reactions. researchgate.netnih.gov This approach demonstrates the potential for enzymatic catalysis in achieving high enantiomeric excess (ee) for dienol structures.

While palladium-catalyzed reactions are known for their ability to achieve enantioselectivity in various allylic alkylation and hydroarylation reactions using chiral ligands, specific examples directly yielding enantiomerically enriched this compound through telomerization are less prevalent in the provided search results. nih.govresearchgate.net However, the general principles of enantioselective catalysis, involving chiral ligands coordinating to the palladium center to induce asymmetry, could theoretically be applied to the telomerization process to control the stereochemistry of the newly formed chiral center at C3 of this compound.

Diastereoselective Control in Multi-olefinic Systems

Achieving diastereoselective control in the synthesis of multi-olefinic systems like this compound or its derivatives is a significant challenge due to the presence of multiple reactive sites and potential for isomer formation. While direct detailed research findings on the diastereoselective synthesis of this compound itself are not extensively documented in the provided search results, principles from analogous systems can be applied.

For instance, diastereoselective synthesis has been demonstrated in the context of homoallylic tertiary alcohols, where Lewis acid-mediated addition of allylstannanes into ketones in the side-chain of π-allyltricarbonyliron lactone complexes achieved very high levels of diastereocontrol. This reaction exemplifies 1,5-asymmetric induction of chirality, with the lactone tether serving as the source of induction. Similarly, nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes offers a route to homoallylic alcohols with exceptional diastereoselectivity nih.gov. The diastereoselectivity in such reactions can be controlled by employing specific isomers of 1,3-dienes (e.g., (Z)- or (E)-1,3-dienes) to selectively synthesize anti or syn diastereomers nih.gov. These methodologies, while applied to different diene systems, highlight the potential for controlling stereochemistry in polyene alcohols through careful catalyst and substrate design.

Chiral Auxiliary Strategies for this compound Synthesis

Chiral auxiliary strategies are instrumental in inducing asymmetry in synthetic pathways, allowing for the formation of specific enantiomers. A chiral auxiliary is a compound temporarily incorporated into a synthetic target to control the stereochemistry of a reaction, and it is typically recovered and recycled after the desired transformation.

While specific examples of chiral auxiliary use directly for this compound synthesis are not prominently detailed in the provided literature, the strategy is well-established for related diene systems and alcohols. For example, chiral auxiliary-induced diastereoselective synthesis has been employed in the preparation of N,N′-di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine derivatives. This process involved the highly diastereoselective addition of allylzinc bromide to a diimine, yielding N,N′-disubstituted octa-1,7-diene-4,5-diamine, followed by removal of the chiral N-substituents and ring-closing metathesis. Various chiral auxiliaries, such as menthol, oxazolidinones, and amino alcohols, are known for their ability to direct stereochemical outcomes in reactions like aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The preparation of chiral 2-amido and 1-phenyl-2-amido-1,3-dienes using palladium-catalysis and chiral oxazolidinones further demonstrates the utility of these auxiliaries in synthesizing chiral cyclic ketones with high enantioselectivity. The principles of these applications, particularly those involving diene systems, are conceptually transferable to the asymmetric synthesis of this compound or its chiral derivatives.

Kinetic Resolution Approaches for Enantiopure this compound

Kinetic resolution is a powerful method for obtaining enantiomerically pure compounds from racemic mixtures, especially for chiral secondary alcohols figshare.com. This approach relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst, often an enzyme.

Although direct examples of kinetic resolution applied to this compound are not explicitly found, the methodology has been successfully demonstrated for analogous diene alcohols. A notable example is the facile synthesis of both enantiomers of (Z)-1,5-Octadien-3-ol (a related diene alcohol) using lipase-catalyzed kinetic resolution. In this study, the asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate (B1210297) with CHIRAZYME L-2 afforded the (R)-alcohol with greater than 99% enantiomeric excess (ee) at 37.8% conversion. Conversely, asymmetric acylation of the alkadienol with lipase (B570770) PS yielded the (S)-alcohol, also with greater than 99% ee after a two-step acylation process.

The general applicability of lipase-catalyzed kinetic resolution to secondary alcohols is well-established, with lipases often exhibiting high enantioselectivity. Dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the unreacted enantiomer, allows for theoretical 100% conversion to a single enantiomer figshare.com. Chemoenzymatic DKR systems, often involving a lipase for enantioselective acylation and a ruthenium complex for racemization, have been successfully applied to a wide range of secondary alcohols, achieving high yields and enantiomeric purities. These enzymatic and chemoenzymatic strategies provide a strong precedent for the potential kinetic resolution of racemic this compound to access its enantiopure forms.

Table 1: Kinetic Resolution of (Z)-1,5-Octadien-3-ol using Lipases

MethodEnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)
Asymmetric HydrolysisCHIRAZYME L-2(±)-(Z)-1,5-Octadien-3-yl acetate(R)-(Z)-1,5-Octadien-3-ol37.8≥99
Asymmetric AcylationLipase PS(±)-(Z)-1,5-Octadien-3-ol(S)-(Z)-1,5-Octadien-3-ol47.8 (1st step)79.5
Asymmetric Acylation (2nd step)Lipase PSRecovered (S)-alcohol(S)-(Z)-1,5-Octadien-3-ol14.1≥99

Advanced Retrosynthetic Strategies for this compound Derivatives

Advanced retrosynthetic strategies for this compound derivatives leverage powerful modern synthetic transformations to construct complex structures from simpler precursors. These strategies often involve key carbon-carbon bond-forming reactions and selective functionalizations.

Olefin Metathesis Approaches

Olefin metathesis is a highly versatile and atom-economical reaction for carbon-carbon bond formation, widely used in organic synthesis. It allows for the redistribution of alkylidene fragments between olefins and has revolutionized the synthesis of complex molecules.

While this compound itself is an acyclic diene, metathesis reactions can be employed in the synthesis of its precursors or derivatives. For example, ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures from dienes. Although 1,7-octadiene (B165261) (without the hydroxyl group) can undergo RCM to form cyclohexene (B86901), this reaction shows a high selectivity for cyclization over chain growth at low conversions. More relevant to derivatives, RCM has been successfully applied in the synthesis of enantiopure diaminocyclohexane derivatives from 4(R),5(R)-bis[1(S)-phenylethylamino]-3,6-diethenyl-1,7-octadiene derivatives using Grubbs ruthenium catalysts. This demonstrates the utility of metathesis in constructing complex cyclic structures from 1,7-octadiene-based scaffolds. Cross-metathesis (CM) is another variant that allows for the formation of new olefins from two different olefinic partners. These approaches could be envisioned for building up or modifying the carbon skeleton of this compound derivatives, for instance, by coupling a vinyl-containing precursor with another olefinic fragment.

Coupling Reactions (e.g., Cross-Coupling, Alkylations)

Coupling reactions, particularly transition metal-catalyzed cross-coupling reactions, are fundamental in modern organic synthesis for forming carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, often palladium or nickel.

Suzuki-Miyaura coupling, involving organoboronic acids or their derivatives, is a prominent example known for its mild conditions, functional group tolerance, and stereospecificity. This methodology is widely used for the stereoselective synthesis of conjugated dienes, trienes, and polyenes. For instance, palladium-catalyzed cross-coupling of 1-alkenylboron compounds with 1-alkenyl halides allows for the stereodefined synthesis of conjugated dienes. An oxidative cross-coupling reaction between activated olefins and vinyl boronates, catalyzed by ruthenium, can yield (E,E)-1,3-dienes with excellent stereoselectivity. While direct applications to this compound synthesis are not explicitly detailed, these reactions are highly relevant for constructing the diene framework or introducing substituents onto the carbon chain of this compound precursors or derivatives. Alkylation reactions, which involve the formation of carbon-carbon bonds by adding an alkyl group, also play a crucial role. For example, the nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes, discussed earlier, effectively forms homoallylic alcohols and allows for further transformations of the allylboronate intermediate via Suzuki-Miyaura coupling nih.gov.

Chemo- and Regioselective Functionalization of Polyenes

The presence of multiple double bonds and a hydroxyl group in this compound necessitates highly chemo- and regioselective functionalization strategies to target specific sites without affecting others. This is a common challenge in polyene chemistry.

One example of selective functionalization is hydroboration, which can be used to selectively functionalize terminal double bonds in polyenes. This allows for the introduction of new functional groups at specific positions. The reductive cross-coupling of substituted 1,5-diene-3-ols with alkynes to synthesize stereodefined skipped polyenes demonstrates the control of site-selectivity in functionalization of dienes. This reaction exploits the enhanced reactivity of an allylic alcohol over a homoallylic alcohol, showcasing a mechanistic rationale for divergent reactivity. Furthermore, research on selective polyene oxidation highlights the challenge and advancements in targeting specific olefin positions in complex molecules, often drawing parallels with enzymatic catalysis. Chemoselective oxidation of alcohols to enals and N-chloroacetylation of aminoalcohols in the presence of other functional groups are also examples of achieving selectivity in complex molecules. These methodologies are critical for the precise modification of this compound to create diverse derivatives with desired properties.

Chemical Transformations and Reactivity of 1,7 Octadien 3 Ol

Oxidation Reactions

The presence of both an allylic alcohol and two terminal olefinic bonds in 1,7-Octadien-3-ol allows for diverse oxidative pathways, leading to various functionalized products. The selectivity of these reactions is often dictated by the choice of oxidizing agent and reaction conditions.

Selective Oxidation of the Allylic Alcohol Moiety to 1,7-Octadien-3-one

The allylic alcohol functionality in this compound can be selectively oxidized to the corresponding α,β-unsaturated ketone, 1,7-Octadien-3-one. This transformation is a significant route for synthesizing enones from allylic alcohols.

One effective method for this selective oxidation involves the use of activated manganese(IV) oxide (MnO2). Activated MnO2 is known to selectively oxidize allylic and benzylic alcohols. As this compound is a secondary allylic alcohol, its oxidation with MnO2 yields the corresponding ketone, 1,7-Octadien-3-one. nih.govresearchgate.netthegoodscentscompany.com Research findings indicate that this oxidation can proceed with high efficiency, with one report explicitly stating that the oxidation of the alcohol affords 1,7-Octadien-3-one in 89% yield. researchgate.net

Another reagent capable of oxidizing allylic alcohols to enones is pyridinium (B92312) chlorochromate (PCC), a method sometimes referred to as the Babler oxidation for tertiary allylic alcohols, but the principle of allylic oxidation to enones is broadly applicable. researchgate.net Other mild oxidizing agents, such as those used in the context of (Z)-1,5-octadien-3-ol, like PCC in dichloromethane, can also achieve this conversion.

Table 1: Selective Oxidation of this compound to 1,7-Octadien-3-one

ReactantProductOxidizing AgentYield (%)Reference
This compound1,7-Octadien-3-oneActivated MnO2 / PCC89 researchgate.net

Oxidative Cleavage of Olefinic Bonds

The two terminal olefinic bonds in this compound are susceptible to oxidative cleavage, a process that breaks the carbon-carbon double bond and typically yields carbonyl compounds. The nature of the products depends on the strength of the oxidizing conditions.

Strong oxidative cleavage, commonly achieved with hot potassium permanganate (B83412) (KMnO4) or ozonolysis followed by an oxidative work-up, leads to the complete oxidation of the carbon atoms involved in the double bond. For terminal alkenes, this typically results in the formation of carboxylic acids and, if a one-carbon fragment is produced, carbon dioxide. thegoodscentscompany.comgoogle.com Given that this compound possesses two terminal double bonds, strong oxidative cleavage would yield carboxylic acids and potentially carbon dioxide from the C1 and C7 positions, in addition to products derived from the remaining carbon chain.

Alternative methods for oxidative cleavage include catalytic systems such as OsO4 with co-oxidants like N-methylmorpholine N-oxide (NMO) and iodobenzene (B50100) diacetate (PhI(OAc)2). This system enables a clean oxidative cleavage of olefinic bonds to yield corresponding carbonyl compounds, including aldehydes and ketones. shu.edu Other catalytic approaches involve ruthenium-based systems, such as RuO2/BaTi4O9 in combination with NaIO4, which can efficiently cleave alkenes to afford ketones, aldehydes, and/or carboxylic acids. Metal-free aerobic oxidative cleavage using N-hydroxyphthalimide (NHPI) has also been developed, offering an environmentally advantageous alternative to traditional methods.

Radical Oxidation Pathways of Unsaturated Alcohols

Radical oxidation pathways play a significant role in the reactivity of unsaturated alcohols like this compound, particularly due to the presence of allylic hydrogens.

The selective oxidation of allylic alcohols by activated manganese(IV) oxide (MnO2) proceeds via a radical intermediate mechanism. nih.govresearchgate.netthegoodscentscompany.comresearchgate.net The proposed mechanism involves the initial formation of an ester between the alcohol's hydroxyl group and MnO2. Subsequently, Mn(IV) accepts an electron, and a hydrogen atom is transferred from the allylic carbon to an oxygen atom on manganese, reducing Mn(IV) to Mn(III) and generating a resonance-stabilized allylic carbon radical. Further electron rearrangement then leads to the reduction of Mn(III) to Mn(II) and the formation of the aldehyde or ketone product. nih.govresearchgate.netthegoodscentscompany.com The increased stability of the allylic radical intermediate contributes to the selectivity of this reaction. researchgate.net

In broader contexts, the radical oxidation of unsaturated lipids, which include unsaturated alcohols, typically follows a three-stage free-radical chain reaction: initiation, propagation, and termination. nist.govgoogle.comnih.gov

Initiation: Formation of free radicals, often triggered by factors like heat, light, metal ions (e.g., iron), or existing peroxides. Unsaturated lipid molecules lose a hydrogen atom, particularly from allylic centers, to form lipid free radicals (alkyl free radicals). google.comnih.gov

Propagation: These lipid free radicals react with oxygen molecules to form hydroperoxides (primary oxidation products). google.com

Termination: Coupling of radicals to form non-radical, often volatile, products such as ketones, aldehydes, and carboxylic acids (secondary oxidation products). nist.govgoogle.com

Reactions of hydroxyl radicals (OH) with unsaturated alcohols are also known to occur primarily via oxidative addition to the carbon-carbon double bond.

Reduction Methodologies

The presence of multiple unsaturated sites (two double bonds and an alcohol group that could potentially be reduced or involved in transfer hydrogenation) in this compound presents opportunities for various reduction methodologies, with a focus on selective hydrogenation and stereocontrol.

Selective Hydrogenation of Olefinic Bonds

Selective hydrogenation of dienes, such as this compound, is a challenging but important area in organic synthesis, as it requires differentiating between the reactivity of similar double bonds.

Palladium (Pd) catalysts, particularly palladium nanoparticles, have been shown to exhibit regioselective or chemoselective hydrogenation capabilities. For instance, studies on the hydrogenation of 1,7-octadiene (B165261) (a related diene) indicate that the reaction to octane (B31449) proceeds via 1-octene (B94956) as an intermediate, and the selectivity can be influenced by catalyst coatings. researchgate.net

In the context of unsaturated alcohols, selective hydrogenation can target specific double bonds or the allylic alcohol functionality. For example, iron-catalyzed transfer hydrogenation of allylic alcohols with isopropanol (B130326) has demonstrated selective hydrogenation of the allylic alcohol functionality while leaving other alkenes untouched, as observed with geraniol. This suggests a potential route for selectively reducing the allylic double bond adjacent to the hydroxyl group in this compound, or conversely, leaving it intact while reducing the other terminal alkene.

Other catalytic systems, such as Pd/C with diphenylsulfide as a catalyst poison, can selectively reduce olefin and acetylene (B1199291) functionalities without affecting other reducible groups like aromatic carbonyls or halogens. Ruthenium-catalyzed methods have also been developed for the chemoselective hydrogenation of alkenes in homodienes.

Stereocontrol in Hydrogenation Processes

Stereocontrol in hydrogenation processes is critical for synthesizing chiral compounds with specific enantiomeric or diastereomeric purity. For unsaturated alcohols, asymmetric hydrogenation is a powerful tool for creating new chiral centers.

Ruthenium(II) complexes, particularly those containing diphosphine and 1,2-diamine ligands, have been identified as excellent catalysts for the asymmetric hydrogenation of ketones, yielding optically active alcohols under mild conditions. If 1,7-Octadien-3-one is formed via oxidation, its subsequent asymmetric hydrogenation could lead to chiral this compound or its saturated derivatives.

Iridium-catalyzed asymmetric hydrogenation has been successfully applied to cyclic olefins and allylic alcohols, providing good stereocontrol for the preparation of chiral intermediates. Kinetic resolution of allylic alcohols through asymmetric hydrogenation, using an Ir-N,P catalyst in combination with K2CO3, has shown high selectivity across a range of substrates. This methodology could potentially be applied to resolve racemic this compound or its derivatives.

Furthermore, nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, nitriles, and ketones, including allylic alcohols, has been reported to proceed with high enantioselectivity. For conjugated enones (α,β-unsaturated ketones), iridium-N,P-catalyzed double hydrogenation can lead to saturated alcohols with high stereoselectivity (up to 99% ee and 99/1 d.r.), demonstrating the capacity for installing two contiguous stereogenic centers. These advancements highlight the potential for precise stereochemical control in the reduction of this compound and its oxidized forms.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of a hydrogen and a heteroatom-containing group across a carbon-carbon multiple bond, are fundamental in organic synthesis for building molecular complexity. For this compound, these reactions would target its terminal olefin groups.

Hydroboration of Terminal and Internal Olefins of this compound

Hydroboration is a well-established method for the anti-Markovnikov addition of a boron-hydrogen bond across a carbon-carbon multiple bond, typically followed by oxidation to yield an alcohol. This reaction is known for its high regioselectivity, favoring the addition of boron to the less substituted carbon atom of an alkene, and stereospecific syn-addition scielo.org.bo.

A specific study on the hydroboration of this compound by 9-borabicyclo(3.3.1)nonane (9-BBN) has been reported by Qian Changtao and Liu Kaiwen in the Chinese Journal of Organic Chemistry in 1983 sioc-journal.cn. While the abstract confirms the study's existence, detailed research findings regarding the specific products, yields, or precise regioselectivity for both terminal olefins of this compound were not available in the provided search snippets sioc-journal.cn. In general, for terminal olefins, hydroboration with reagents like 9-BBN typically leads to the boron adding to the terminal carbon, minimizing steric hindrance scielo.org.bo.

Hydrosilylation and Hydroamination

Hydrosilylation: This reaction involves the addition of a Si-H bond across an unsaturated bond, commonly catalyzed by transition metals, particularly platinum wikipedia.org. It is a commercially important method for preparing organosilicon compounds wikipedia.org. For alkenes, hydrosilylation typically proceeds via anti-Markovnikov addition, placing the silicon at the terminal carbon when a terminal alkene is used wikipedia.org. While general principles and examples of hydrosilylation of dienes and olefins exist wikipedia.orgnih.govrhhz.net, specific research findings on the hydrosilylation of this compound were not found in the provided information.

Hydroamination: Hydroamination involves the addition of an N-H bond across a carbon-carbon π bond, offering an atom-economical route to amines libretexts.org. This reaction can be inter- or intramolecular and can involve various amine and alkene substrates, often requiring transition metal, rare earth, or alkali metal catalysts libretexts.org. The scope includes unactivated alkenes, vinyl arenes, allenes, and dienes libretexts.org. While intramolecular hydroamination of aminoalkynes and aminoallenes has been studied escholarship.org, specific research findings on the hydroamination of this compound were not available in the provided search results.

Mechanistic Studies of Hydrofunctionalization Regio- and Chemoselectivity

Mechanistic studies of hydrofunctionalization reactions often focus on understanding the factors that dictate regio- and chemoselectivity. For hydroboration, steric and electronic effects play a significant role, favoring the attack of boron at the less substituted carbon, leading to anti-Markovnikov products scielo.org.bo. In metal-catalyzed hydrosilylation, the Chalk-Harrod mechanism is prevalent, involving an intermediate metal complex with a hydride, a silyl (B83357) ligand, and the alkene substrate wikipedia.org. Variations exist, and regioselectivity can be influenced by the catalyst and substrate structure wikipedia.orgnih.gov. For hydroamination, mechanisms can vary depending on the catalyst, often involving amine activation via N-H insertion or alkene activation via π-coordination libretexts.org. Regioselectivity, particularly anti-Markovnikov addition, is a key aspect, and studies aim to control this selectivity for various substrates nih.gov. However, detailed mechanistic studies specifically concerning the regio- and chemoselectivity of hydrofunctionalization reactions of this compound were not found in the provided search results.

Cyclization and Rearrangement Reactions

The presence of two double bonds and a hydroxyl group in this compound provides opportunities for various cyclization and rearrangement reactions, particularly intramolecular ones.

Intramolecular Cyclizations of Dienols

Intramolecular cyclizations are processes where a molecule reacts with itself to form a cyclic structure. For dienols, these reactions can be triggered by various catalytic systems or thermal conditions. While general intramolecular cyclizations of dienes (e.g., 1,7-octadiene leading to cyclohexene (B86901) via metathesis nih.govfigshare.com) and dienol silyl ethers in the context of gold-catalyzed cycloadditions beilstein-journals.org or rhodium-catalyzed hydrosilylation/cyclization rhhz.net have been reported, specific studies detailing the intramolecular cyclization of this compound were not found in the provided search results. Examples of intramolecular cyclizations in related systems include the Dieckmann cyclization of 1,7-diesters to form six-membered cyclic β-keto esters, a process driven by intramolecular Claisen condensation openstax.org.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, generally unaffected by solvents or catalysts, and are often highly stereospecific libretexts.orgmsu.edu. Key types include cycloaddition, electrocyclic, sigmatropic, and ene reactions libretexts.orgmsu.edu.

The most well-known cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to form a six-membered ring libretexts.orgmsu.edulibretexts.org. While this compound contains two isolated double bonds, it is not a conjugated diene. Therefore, direct Diels-Alder reactions as a diene are unlikely without prior isomerization or specific activation. Intramolecular Diels-Alder reactions have been studied for systems like (E)-1-nitro-1,7,9-decatrienes, leading to decalin ring systems nih.gov.

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are also important classes of pericyclic reactions msu.edulibretexts.orgchemistrydocs.com. The oxy-Cope rearrangement, for instance, involves a thegoodscentscompany.comthegoodscentscompany.com-sigmatropic shift in 1,5-dien-3-ols. While this compound is a 1,7-diene, it does not possess the 1,5-dien-3-ol structural motif required for a direct oxy-Cope rearrangement. Ene reactions, another type of pericyclic reaction, involve an alkene with an allylic hydrogen (the "ene") reacting with a compound containing a multiple bond (the "enophile") msu.edu.

Specific experimental or computational studies on pericyclic reactions directly involving this compound were not identified in the provided search results. However, the general principles of pericyclic reactions, including their concerted nature and stereospecificity, would apply if conditions were found to induce such transformations in this compound libretexts.orgmsu.edu.

Compound Names and PubChem CIDs

Catalytic Applications in 1,7 Octadien 3 Ol Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers precise control over reaction pathways due to well-defined active sites. This approach is particularly valuable for complex transformations requiring high selectivity.

Transition metal catalysts are widely employed in C-C bond formation reactions due to their ability to activate unsaturated substrates and facilitate coupling processes. For molecules like 1,7-Octadien-3-ol, which possesses two terminal double bonds, reactions such as telomerization, hydroformylation, and various coupling reactions are conceptually relevant.

While specific instances of C-C bond formation directly involving this compound are not explicitly detailed in the provided literature, the telomerization of 1,3-butadiene (B125203) with nucleophiles, catalyzed by palladium systems, is a well-established method for synthesizing octadienols. For example, 2,7-octadien-1-ol (B1588117) is industrially produced via the palladium-catalyzed telomerization of 1,3-butadiene with water rsc.org. This process involves the catalytic coupling of two butadiene molecules with water to form the desired octadienol rsc.org. Such reactions highlight the potential for transition metal catalysts to construct carbon skeletons from simpler building blocks, a principle that could be extended to the synthesis or functionalization of this compound.

General C-C bond formation through C-H activation is a highly desirable strategy for improving energy and atom economies in organic synthesis, often facilitated by cobalt, iridium, and ruthenium catalysts diva-portal.org. These methods are crucial for creating the basic skeleton of organic structures nwnu.edu.cn. The ability of transition metal complexes to preorganize π-electron systems serves as the basis for additions and cycloadditions, and to generate reactive intermediates under mild conditions, offering prospects for new types of C-C bond-forming reactions nwnu.edu.cn.

Asymmetric catalysis is critical for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. For chiral alcohols like this compound (if a specific stereoisomer is targeted or formed), asymmetric transformations would involve the selective formation of a new stereocenter or the kinetic resolution of existing ones.

Although direct examples of asymmetric catalysis applied to this compound are not found in the search results, the broader field of asymmetric catalysis with transition metals is highly developed for unsaturated compounds and alcohols. For instance, the enantioselective synthesis of (Z)-1,5-octadien-3-ol has been achieved via lipase-mediated kinetic resolution followed by oxidation, demonstrating the feasibility of asymmetric transformations for octadienols, albeit using biocatalysis in this specific case thegoodscentscompany.com. Transition metal-catalyzed asymmetric hydrogenation and allylic amination are also significant methods for introducing chirality into molecules beilstein-journals.org. Chiral Brønsted bases and hydrogen-donor catalysts can also facilitate asymmetric transformations under mild conditions, often involving complex hydrogen-bonding networks between the substrate, chiral catalyst, and nucleophile scispace.com. These general principles underscore the potential for achieving enantioselective transformations of this compound if suitable chiral catalysts and reaction conditions were developed.

Ligand design is a cornerstone of homogeneous catalysis, allowing for fine-tuning of a catalyst's electronic and steric properties to achieve high efficiency, regioselectivity, and chemoselectivity. For unsaturated substrates like this compound, controlling the site of reaction (e.g., which double bond or the hydroxyl group reacts) and the stereochemical outcome is paramount.

In the context of palladium-catalyzed telomerization of 1,3-butadiene, the choice of phosphine (B1218219) ligands significantly influences selectivity. For example, linear trialkyl phosphines like triethylphosphine (B1216732) and tributylphosphine (B147548) showed higher selectivity towards 1-methoxy-2,7-octadiene (B8591526) compared to triphenylphosphine, while sterically hindered phosphines like triisopropylphosphine (B1582976) and tricyclohexylphosphine (B42057) favored the formation of 1,3,7-octatriene (B13812992) rsc.org. Modified electron-rich ligands, such as monoXantphos and monoSPANphos, have been shown to increase conversion and selectivity in the telomerization of 1,3-butadiene rsc.org.

Heterogeneous Catalysis

Heterogeneous catalysis, involving catalysts in a different phase from the reactants (typically solid catalysts and liquid/gas reactants), is preferred for industrial-scale processes due to ease of catalyst separation and recycling csic.esuclouvain.be.

Supported catalysts are widely used in heterogeneous catalysis, offering advantages in terms of stability, recyclability, and reduced metal leaching mdpi.com. For compounds like this compound, hydrogenation of the double bonds or oxidation of the alcohol group are important transformations.

While specific data for the hydrogenation or oxidation of this compound using supported catalysts are not explicitly detailed in the provided snippets, the principles are well-established for similar compounds. For example, a continuous flow system employing heterogeneous palladium catalysts achieved 90% conversion of 1,5-octadien-3-ol (an isomer) in hydrogenation reactions thegoodscentscompany.com. Fixed-bed reactors with recycled catalyst beds are used to reduce metal leaching and operational costs in such industrial processes thegoodscentscompany.com.

Surface science plays a critical role in understanding the fundamental aspects of heterogeneous catalysis, particularly the interactions between the catalyst surface and the substrate molecules. This understanding is crucial for designing more efficient and selective catalysts.

In heterogeneous catalysis, processes such as molecular adsorption, reaction, and desorption occur at the catalyst surface uclouvain.be. The nature of adsorption, whether physisorption or chemisorption, can influence reaction kinetics uclouvain.be. For unsaturated molecules, the way they adsorb onto the catalyst surface and the subsequent interactions with active sites dictate the reaction pathway and selectivity. For instance, in the selective hydrogenation of 1,7-octadiene (B165261) (a related hydrocarbon), the presence of carbide layers and sub-surface hydrogen species on palladium nanoparticles affects the selectivity, with some Pd facets being less prone to carbon dissolution and leading to unselective full hydrogenation mpg.de. The deposition of allyl cyanide as a ligand precursor on a heterogeneous Pd catalyst can render it highly selective towards propenol formation by promoting acrolein adsorption in a desired configuration via the C=O end, highlighting the importance of the ligand layer and its dynamic changes in controlling selectivity nih.gov.

Understanding these surface science aspects, including the electronic properties of the catalyst, the geometry of the active sites, and the influence of surface modifiers or promoters, is essential for optimizing heterogeneous catalytic processes. While specific surface science studies on this compound are not detailed in the provided information, the principles derived from studies on similar unsaturated compounds and alcohols would be directly relevant to investigating and optimizing its heterogeneous catalytic transformations.

Biocatalysis for Enantioselective Transformations

Biocatalysis provides an environmentally benign and highly selective approach to synthesize chiral compounds, which are crucial in various industries, including pharmaceuticals and fine chemicals. Enzymes, with their unique three-dimensional active sites, can differentiate between enantiomers and catalyze reactions with high stereospecificity.

Enzyme-Mediated Kinetic Resolution of Chiral Dienols (e.g., Lipases)

Enzyme-mediated kinetic resolution is a widely employed strategy for obtaining enantiomerically pure compounds from racemic mixtures. This process relies on the differential reaction rates of the two enantiomers with an enantiopure enzyme, leading to the preferential conversion of one enantiomer while leaving the other unreacted or converting it at a much slower rate. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of hydrolase enzymes extensively utilized in kinetic resolution due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity conicet.gov.arresearchgate.netgoogle.com. They catalyze the hydrolysis or esterification of a wide range of chiral alcohols.

While lipases are well-established for the kinetic resolution of various chiral alcohols and dienols, specific detailed research findings focusing solely on the enzyme-mediated kinetic resolution of racemic this compound were not extensively identified in the current search results. However, studies on structurally related dienols, such as (Z)-1,5-Octadien-3-ol, demonstrate the applicability of lipase-mediated kinetic resolution for similar unsaturated alcohols. For instance, the enantioselective synthesis of both enantiomers of (Z)-1,5-Octadien-3-ol has been achieved using lipases. Asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate (B1210297) with CHIRAZYME L-2 (a lipase) yielded the (R)-alcohol with greater than 99% enantiomeric excess (ee) at 37.8% conversion. Conversely, asymmetric acylation of the alkadienol with lipase (B570770) PS (often from Pseudomonas fluorescens or Burkholderia cepacia) allowed for the recovery of the (S)-alcohol with 79.5% ee at 47.8% conversion, with a subsequent acylation step further enriching the (S)-alcohol to greater than 99% ee. nih.govresearchgate.netjst.go.jp

Table 1: Examples of Lipase-Mediated Kinetic Resolution of (Z)-1,5-Octadien-3-ol

SubstrateEnzymeReaction TypeProduct (Enantiomer)Conversion (%)Enantiomeric Excess (ee %)Source
(±)-(Z)-1,5-Octadien-3-yl acetateCHIRAZYME L-2Hydrolysis(R)-alcohol37.8≥99 nih.gov
(±)-(Z)-1,5-Octadien-3-olLipase PSAcylation(S)-alcohol47.879.5 nih.gov
(S)-(Z)-1,5-Octadien-3-ol (recovered)Lipase PSAcylation(S)-alcohol14.1≥99 nih.gov

This highlights the potential of lipases in resolving chiral dienols, suggesting that similar enzymatic strategies could be explored for this compound, despite the absence of direct reported studies for this specific isomer.

Biotransformation of this compound Precursors

The biotransformation of precursors to yield specific chemical compounds involves enzymatic pathways within biological systems, such as microorganisms or plant cells. These processes can offer highly selective and efficient routes to complex molecules.

Current literature, based on the performed searches, does not extensively detail specific enzymatic or microbial biotransformation pathways that directly lead to this compound from its biological precursors. While chemical synthesis methods for this compound exist, such as the dimerization of butadiene using palladium complexes followed by hydrolysis of the resulting 3-acetoxy-1,7-octadiene prepchem.com, these are not biocatalytic routes. Similarly, the synthesis of this compound from hex-5-enal and vinylmagnesium bromide is a chemical synthesis lookchem.com.

Directed Evolution of Enzymes for Specific Dienol Reactions

Directed evolution is a powerful protein engineering strategy that mimics natural selection in a laboratory setting to create enzymes with enhanced or novel functions sigmaaldrich.comzymvol.comnobelprize.org. This iterative process involves generating genetic diversity in an enzyme's gene, screening or selecting for desired traits (e.g., improved activity, altered substrate specificity, increased enantioselectivity, or enhanced stability), and then amplifying the genes encoding the improved variants for subsequent rounds sigmaaldrich.comzymvol.com. This approach is particularly valuable when detailed structural or mechanistic information about an enzyme is limited, allowing for the exploration of vast sequence spaces to identify optimal biocatalysts sigmaaldrich.com.

The methodology of directed evolution has led to significant advancements in biocatalysis, enabling the development of enzymes for reactions that are challenging or impossible to achieve through traditional chemical synthesis zymvol.comnobelprize.org. Examples include the engineering of cytochrome P450 enzymes to catalyze non-natural reactions like cyclopropanation, demonstrating the ability to expand an enzyme's catalytic repertoire nobelprize.org.

While directed evolution holds considerable potential for tailoring enzymes to specific reactions involving dienols, including this compound, no specific research findings detailing the directed evolution of enzymes explicitly for the synthesis or transformation of this compound were identified in the current search results. Nevertheless, the principles and successes of directed evolution in optimizing enzymes for various challenging chemical transformations suggest its applicability for future endeavors in this compound chemistry, particularly for achieving highly enantioselective or efficient biocatalytic routes.

Theoretical and Computational Studies of 1,7 Octadien 3 Ol

Quantum Mechanical Electronic Structure Calculations

Quantum mechanical electronic structure calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, are fundamental for understanding the electronic and structural properties of molecules. These calculations can provide insights into a molecule's most stable conformations, energy landscapes, and predicted spectroscopic parameters.

Conformational Analysis and Energy Landscapes

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are crucial for aiding experimental characterization and confirming molecular structures. For instance, DFT calculations can accurately predict 13C NMR chemical shifts by employing methods like Gauge Including Atomic Orbitals (GIAO) researchgate.net. Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed to assist in identifying functional groups and molecular vibrations windows.net. However, specific predicted spectroscopic parameters derived from quantum mechanical calculations solely for the unsubstituted 1,7-Octadien-3-ol are not found in the current literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a significant role in understanding reaction mechanisms by identifying transition states, intermediates, and activation energies. This allows for the elucidation of reaction pathways, as well as the prediction of regioselectivity and stereoselectivity.

Transition State Analysis of Key Transformations

Transition state analysis involves locating the highest energy point along a reaction pathway, which represents the transition state, and calculating its energy relative to reactants. This provides the activation energy for a given reaction. DFT calculations are commonly used for this purpose acs.orgacs.org. By characterizing transition states, researchers can gain insight into the kinetics and feasibility of different reaction pathways. While such analyses are routinely applied to various organic transformations, specific computational studies detailing the transition state analysis of key transformations involving the unsubstituted this compound were not identified in the available research.

Elucidation of Regioselectivity and Stereoselectivity

Computational methods are powerful tools for predicting and explaining the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the formation of specific stereoisomers) of chemical reactions acs.orgnih.govresearchgate.net. By comparing the energies of competing transition states leading to different regio- or stereoisomeric products, computational chemistry can rationalize observed selectivities. For example, distortion/interaction models and noncovalent interaction (NCI) analysis can be employed to understand the factors governing selectivity acs.org. Despite the utility of these computational approaches in predicting reaction outcomes, specific studies elucidating the regioselectivity and stereoselectivity of reactions involving the unsubstituted this compound were not found in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including conformational dynamics, interactions with solvents, and diffusion processes acgpubs.orgmdpi.com. These simulations track the movement of atoms and molecules over time based on classical mechanics, offering a dynamic view of molecular systems. MD simulations are particularly useful for studying flexible molecules and their behavior in different environments. However, specific molecular dynamics simulations focusing on the unsubstituted this compound were not identified in the current scientific literature.

Solvent Effects on Reactivity and Conformation

The influence of solvent on the reactivity and conformational preferences of organic molecules is a well-established area of computational study mdpi.com. Solvation can significantly alter reaction pathways, transition state energies, and the relative stabilities of different conformers by forming hydrogen bonds, dipole-dipole interactions, or hydrophobic effects mdpi.comacs.org.

For a molecule like this compound, which possesses both a hydroxyl group (capable of hydrogen bonding) and alkene functionalities, solvent effects would be expected to play a role in its chemical behavior. Computational methods, such as implicit solvation models (e.g., SMD, PCM) or explicit solvation models (e.g., molecular dynamics simulations with explicit solvent molecules), are typically used to investigate these effects mdpi.com.

Reactivity: Solvents can stabilize or destabilize reactants, transition states, or products, thereby affecting reaction rates and selectivities. For instance, polar protic solvents might stabilize charged transition states or intermediates, accelerating reactions that proceed through such pathways.

Conformation: The conformational landscape of this compound would involve rotations around its single bonds and the spatial arrangement of its double bonds and hydroxyl group. Different conformers would possess varying stabilities, and these stabilities can be influenced by solvent polarity and hydrogen-bonding capabilities. Computational conformational searches, often combined with DFT calculations, are used to identify low-energy conformers in various solvent environments acs.org.

Absence of Specific Data: Despite the general applicability of these methods, detailed research findings and data tables specifically outlining the solvent effects on the reactivity and conformation of this compound were not identified in the current search. Studies on related compounds, such as the conformational analysis of 2-hydroxypiperidine, demonstrate the utility of DFT in assessing solvent influence on molecular conformation acs.org. Similarly, implicit and explicit solvent effects have been evaluated for the global reactivity and conformational preferences of other natural products using conceptual-DFT approaches mdpi.com. However, direct computational data for this compound is not available.

Ligand-Substrate Interactions in Catalytic Cycles

Understanding ligand-substrate interactions is paramount in the design and optimization of catalytic processes, particularly in transition metal-catalyzed reactions where the substrate (like this compound) interacts with a metal center and its associated ligands researchgate.net. Computational chemistry, especially DFT, is a powerful tool for elucidating the mechanisms of catalytic cycles, identifying key intermediates, and characterizing transition states acs.org.

For this compound, with its two alkene groups and a hydroxyl group, it could potentially act as a substrate in various catalytic reactions, such as hydrogenation, hydroformylation, or other functionalization reactions. In such scenarios, computational studies would focus on:

Coordination Modes: How the double bonds and/or the hydroxyl group coordinate to the metal center of the catalyst.

Activation Barriers: The energy required for the substrate to undergo transformation within the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination acs.org.

Regioselectivity and Stereoselectivity: Predicting which site of the molecule reacts preferentially and the stereochemical outcome of the reaction, often rationalized by analyzing steric and electronic interactions in computed transition states acs.org.

Absence of Specific Data: While computational studies have been extensively applied to understand ligand-substrate interactions in various catalytic cycles involving alkenes and alcohols (e.g., Pauson-Khand reactions of enynes, ethylene (B1197577) polymerization) researchgate.netacs.org, specific computational data detailing ligand-substrate interactions involving this compound as a substrate were not found. Studies on related compounds like 1,7-octadiene (B165261) (the hydrocarbon analog) have been mentioned in the context of hydroformylation, but not this compound itself cardiff.ac.uk.

Structure-Reactivity Relationship Predictions

Computational chemistry is instrumental in establishing quantitative structure-reactivity relationships (QSRR) and qualitative predictions of reactivity based on molecular descriptors chemrxiv.org. These predictions are often derived from quantum chemical parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), global reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index), and molecular electrostatic potential (MEP) maps chemrxiv.orgresearchgate.net.

For this compound, such predictions would involve:

Electrophilic/Nucleophilic Sites: Identifying regions of the molecule most susceptible to attack by electrophiles or nucleophiles based on electron density distribution (e.g., high electron density around the oxygen of the hydroxyl group or the pi bonds for electrophilic attack; low electron density areas for nucleophilic attack).

Stability: Assessing the relative stability of different isomers or conformers, and how structural modifications might influence this stability.

Reaction Pathways: Predicting the most favorable reaction pathways by analyzing the energy profiles of potential reactions.

Absence of Specific Data: Despite the general methodologies for predicting structure-reactivity relationships being well-established and applied to numerous organic compounds, including various volatile organic compounds chemrxiv.org, specific computational predictions for the structure-reactivity relationships of this compound were not identified in the available literature. The absence of specific studies for this exact, unsubstituted compound means that detailed research findings and predictive data tables cannot be provided.

Compound Names and their Corresponding PubChem CIDs

Advanced Analytical Methodologies in 1,7 Octadien 3 Ol Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide invaluable insights into the atomic and molecular structure of 1,7-Octadien-3-ol by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation and stereochemical assignment of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. Proton NMR (¹H NMR) provides information on the different proton environments within the molecule, including distinct signals for the vinylic protons (CH₂=CH- and -CH=CH₂), the proton alpha to the hydroxyl group (-CH(OH)-), and the various methylene (B1212753) protons (-CH₂-). Carbon-13 NMR (¹³C NMR) reveals the unique carbon environments, differentiating between sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the alkyl chain, as well as the carbon bearing the hydroxyl group.

For confirming connectivity and identifying spin systems, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. COSY identifies protons that are coupled to each other, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about longer-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

Crucially, for the stereochemical assignment at the chiral C3 center of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY experiments detect spatial proximities between protons, regardless of whether they are directly bonded or coupled. By observing through-space correlations, the relative configuration of the substituents around the chiral center can be determined, distinguishing between potential diastereomers. The application of ¹H and ¹³C NMR spectra is a standard approach for confirming the structure of compounds like (Z)-1,5-octadien-3-ol, a related isomer. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify and characterize the functional groups present in this compound. These methods analyze the absorption or scattering of light by molecular vibrations, providing a unique "fingerprint" for the compound.

For this compound, characteristic IR absorption bands would include:

A broad and strong absorption band around 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group. hmdb.ca, libretexts.org

C-O stretching vibrations typically appear in the region of 1000-1200 cm⁻¹, confirming the presence of an alcohol. libretexts.org

C=C stretching vibrations from the alkene groups are expected around 1600-1680 cm⁻¹. acs.org

=C-H stretching vibrations, characteristic of the terminal alkene protons, appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). acs.org

Raman spectroscopy provides complementary information, often showing stronger signals for less polar bonds and symmetric vibrations. For this compound, significant Raman bands would include:

Strong C=C stretching vibrations, often more intense than in IR for non-polar double bonds, typically in the 1500-1900 cm⁻¹ range. acs.org

C-H stretching vibrations for both sp³ and sp² hybridized carbons, with =C-H stretches appearing at higher wavenumbers (3000-3100 cm⁻¹) than aliphatic C-H stretches (2800-3000 cm⁻¹). acs.org

These spectral signatures enable the unambiguous identification of the alcohol and alkene functional groups within the this compound structure.

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structural features of this compound through its characteristic fragmentation patterns. Electron Ionization Mass Spectrometry (EI-MS) typically produces a molecular ion (M⁺) peak corresponding to the compound's molecular weight, which for this compound (C₈H₁₄O) would be m/z 126. libretexts.org

Upon ionization, the molecular ion undergoes characteristic fragmentation, providing structural information. Common fragmentation pathways for alcohols include the loss of water (H₂O, 18 Da), resulting in an [M-18]⁺ ion. For this compound, this would lead to a significant peak at m/z 108. libretexts.org Additionally, allylic cleavage (cleavage adjacent to a double bond) and alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group) are prominent for alkenols, generating stable carbocations that appear as characteristic peaks in the mass spectrum. spectrabase.com, libretexts.org The specific m/z values of these fragment ions provide crucial evidence for the position of the double bonds and the hydroxyl group along the octadiene chain. For example, related compounds like 2,6-dimethyl-1,7-octadien-3-ol have been identified and characterized using GC-MS analysis, which relies on comparing mass spectra fragmentation patterns with library data.

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, particularly concerning its enantiomeric forms.

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers ((R)- and (S)-1,7-Octadien-3-ol). Chiral Gas Chromatography (GC) is the primary method for separating these enantiomers and determining their individual proportions, thereby assessing the enantiomeric purity or enantiomeric excess (ee).

Chiral GC utilizes specialized stationary phases within the GC column that contain chiral selectors. These selectors interact differently with each enantiomer, leading to different retention times and thus their chromatographic separation. The separated enantiomers can then be detected and quantified, often using a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (GC-MS). This technique is routinely applied to other chiral octadienols, such as (Z)-1,5-octadien-3-ol, where optical purities have been determined by chiral GC/MS. nih.gov, spectrabase.com Similarly, chiral GC has been effectively used to determine the enantiomeric excess of linalool, another chiral octadienol. researchgate.net, gcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of organic compounds, including this compound. In research involving the synthesis or transformation of this compound, HPLC is invaluable for reaction monitoring. By taking aliquots at different time points and analyzing them by HPLC, researchers can track the consumption of starting materials, the formation of intermediates, and the yield of this compound. This provides critical kinetic and mechanistic information.

Furthermore, HPLC is indispensable for the purification of this compound from complex reaction mixtures or natural extracts. Depending on the polarity of the compound and the impurities, various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to achieve optimal separation. This allows for the isolation of this compound in high purity, which is essential for subsequent characterization, biological assays, or further chemical transformations. While specific data for HPLC analysis of this compound was not found, HPLC methods are well-established for the analysis and purification of similar unsaturated alcohols. mimedb.org

Data Tables

Table 1: Expected Spectroscopic Characteristics of this compound

TechniqueFunctional GroupExpected Wavenumber/m/z Range (cm⁻¹ or m/z)Characteristic Feature
IR O-H (alcohol)3200-3600 cm⁻¹Broad, strong band
C-O (alcohol)1000-1200 cm⁻¹Strong band
C=C (alkene)1600-1680 cm⁻¹Medium to strong band
=C-H (terminal alkene)>3000 cm⁻¹Medium band
Raman C=C (alkene)1500-1900 cm⁻¹Strong band
=C-H (terminal alkene)3000-3100 cm⁻¹Medium band
MS (EI) Molecular Ion (M+)m/z 126Parent ion peak
[M-H₂O]⁺m/z 108Loss of water
Allylic/Alpha CleavageVariable, dependent on fragmentationCharacteristic fragments

Applications of 1,7 Octadien 3 Ol As a Synthetic Building Block

Precursor in Natural Product Synthesis

1,7-Octadien-3-ol serves as a precursor in the synthesis of certain natural products, particularly those with specific biological activities.

Incorporation into Terpenoid and Polyketide Architectures

While other octadienols, such as 3,7-dimethyl-1,6-octadien-3-ol (Linalool), are well-known terpenoids and extensively studied for their incorporation into such architectures, specific detailed research findings on the direct incorporation of this compound into terpenoid or polyketide architectures are not extensively documented in the provided literature.

Synthesis of Biologically Active Molecules

One notable application of this compound is its role in the synthesis of 1-octen-3-ol, also known as "mushroom alcohol." americanchemistry.com 1-Octen-3-ol is a biologically active molecule that constitutes the main component of mushroom flavor and is known to attract mosquitoes, especially in conjunction with carbon dioxide, making it useful in mosquito traps. americanchemistry.com The acetate (B1210297) of this compound can be converted to 1-octen-3-ol, highlighting its utility in producing such biologically relevant compounds. americanchemistry.com Furthermore, this compound has potential applications in the production of fragrances and flavorings. fishersci.ca

Table 1: Synthesis and Transformation of this compound and its Derivatives

Starting MaterialIntermediate ProductCatalyst/ReagentFinal Product (Application)Reference
Butadiene, Acetic Acid3-acetoxy-1,7-octadienePalladium complexThis compound (Intermediate) nih.govgoogle.com
3-acetoxy-1,7-octadieneThis compoundHydrolysis1-Octen-3-ol ("Mushroom Alcohol", Mosquito Attractant) americanchemistry.com
This compoundOctanol-3 (from this compound acetate after hydrogenation and hydrolysis)Hydrogenation, HydrolysisOctyl Acrylate (for Polymers) google.com
This compoundOctanol-3 (from this compound acetate after hydrogenation and hydrolysis)Hydrogenation, Hydrolysis, Phthalic Anhydride (B1165640) ReactionPlasticizers (for Polymeric Materials) google.com

Monomer and Polymer Applications

This compound and its derivatives demonstrate utility in the field of polymer chemistry, particularly in the synthesis of advanced polymeric materials.

Functionalization for Polymerization Reactions

The acetate derivative of this compound, upon hydrogenation and hydrolysis, yields octanol-3. google.com This secondary alcohol can then be utilized to form octyl acrylate, a monomer that is subsequently used in the creation of polymers. google.com This pathway illustrates how this compound can be functionalized to introduce reactive groups suitable for polymerization.

Synthesis of Advanced Polymeric Materials and Functional Coatings

Beyond its role as a precursor for polymer monomers, the octanol-3 derived from this compound acetate can be reacted with phthalic anhydride to produce plasticizers. google.com Plasticizers are crucial additives in the plastics industry, playing a vital role in enhancing the flexibility, durability, and workability of polymeric materials and functional coatings. fishersci.ca

Ligand Design and Synthesis

Based on the provided research findings, there is no direct information available regarding the specific application of this compound in ligand design or its use as a ligand in catalytic systems. References to ligands in the context of octadienes typically involve palladium catalysts used in the synthesis of octadienyl derivatives, where the octadiene itself is a reactant rather than a ligand.

Derivatization to Chiral Ligands for Asymmetric Catalysis

While the structural features of this compound, particularly its potential for stereochemical manipulation, could theoretically lend themselves to the development of chiral ligands for asymmetric catalysis, specific research directly detailing its derivatization into such ligands was not extensively identified in the current literature review. Asymmetric catalysis is a critical field in organic synthesis, enabling the production of enantiomerically enriched compounds, which are vital for pharmaceutical and agrochemical industries due to their often distinct biological activities. Chiral ligands play a pivotal role in these processes by creating a chiral environment around a metal center, thereby inducing enantioselectivity in catalytic reactions. The development of novel chiral ligands often involves building blocks with inherent chirality or those that can be readily functionalized to introduce stereocenters. Although other octadienol derivatives, such as tertiary alcohol-substituted dienes derived from terpenes like (R)-α-phellandrene, have been successfully employed as chiral ligands in rhodium-catalyzed asymmetric conjugate addition reactions, demonstrating high enantioselectivity nih.gov, direct examples utilizing this compound for this specific application were not found.

Evaluation of Ligand Performance in Specific Catalytic Systems

Given the limited direct literature on the derivatization of this compound into specific chiral ligands for asymmetric catalysis, detailed evaluations of their performance in catalytic systems are not available within the scope of this review. Research in asymmetric catalysis often involves rigorous testing of ligand efficiency, including parameters such as enantiomeric excess (ee), yield, turnover number (TON), and turnover frequency (TOF) across a range of substrates and reaction conditions.

Intermediates for Specialty Chemicals

This compound is recognized as a valuable chemical reaction intermediate and an agrochemical substance, highlighting its role in the production of various specialty chemicals chem960.com. Its bifunctional nature allows for selective transformations that can lead to a range of functionalized octane (B31449) derivatives.

One significant application of this compound lies in its conversion to alpha, omega-functionalized octane derivatives. These compounds are characterized by functional groups at both ends of the eight-carbon chain, making them versatile precursors for polymers, surfactants, and other industrial chemicals. A notable transformation involves the hydrogenation of this compound. When a mixture containing this compound (often co-produced with 2,7-octadien-1-ol (B1588117) from butadiene telomerization) undergoes hydrogenation, it yields saturated alcohols, specifically 3-octanol (B1198278) and n-octanol. This process effectively converts the terminal double bonds into saturated carbon-carbon single bonds while retaining or modifying the hydroxyl functionality, leading to linear or branched saturated alcohols.

For instance, the telomerization of butadiene with water can produce a mixture of 2,7-octadien-1-ol and this compound. Subsequent hydrogenation of this mixture results in the formation of n-octanol and 3-octanol, respectively, as shown in the table below.

Reactant MixtureProduct Mixture after HydrogenationReference
2,7-Octadien-1-ol and this compoundn-Octanol and 3-Octanol

This conversion pathway demonstrates the utility of this compound in generating saturated, terminally functionalized compounds.

This compound serves as an intermediate in the synthesis of various agro- and pharmaceutical compounds. Its structure allows for diverse chemical modifications to create precursors for active ingredients. For example, guidance literature indicates that this compound can be a precursor to several complex organic molecules, including:

2-(3-oxo-oct-7-enyl)-2-methyl-cyclohexanone

2-Hydroxy-5-methoxy-3-((E)-octa-2,7-dienyl)-benzoquinone

Se-Phenyl nondeca-5,9,13,18-tetraeneselenoate

(4E,8E)-Tetradeca-4,8,13-trien-1-ol

These downstream products illustrate the potential for this compound to be incorporated into more intricate molecular structures relevant to specialized chemical applications. While specific direct examples of this compound being used to synthesize commercial agro- or pharmaceutical intermediates are not extensively detailed in the provided search results, the broader class of octadienols and related compounds are known for such applications. For instance, 1-octen-3-ol, a structurally related compound, is studied for its ability to attract or repel insect pests, indicating its relevance in agrochemical applications such as mosquito traps chem960.com. Similarly, other octadienols like Linalool (3,7-dimethyl-1,6-octadien-3-ol) are recognized as pharmaceutical intermediates. These examples underscore the potential for this compound to be a valuable precursor in the development of new agrochemicals and pharmaceuticals.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The industrial synthesis of C8 unsaturated alcohols like 1,7-octadien-3-ol has traditionally relied on the telomerization of 1,3-butadiene (B125203), a process heavily dependent on petrochemical feedstocks. A primary future challenge is the transition towards more sustainable and environmentally benign synthetic methodologies.

Key Research Thrusts:

Bio-based Feedstocks: A significant long-term goal is the production of this compound from renewable resources. Research is anticipated to focus on deriving 1,3-butadiene from bio-ethanol or other biomass sources, thereby reducing the carbon footprint of the entire synthetic chain. The conversion of fatty acids and other plant-derived oils into valuable chemical intermediates represents a promising, though challenging, avenue.

Green Chemistry Principles: Future synthetic routes will be increasingly designed to adhere to the principles of green chemistry. This includes the use of less hazardous solvents, minimizing waste generation, and improving atom economy. For instance, developing solvent-free reaction conditions or utilizing aqueous media for the telomerization process are active areas of investigation.

Biocatalysis: The exploration of enzymatic or microbial pathways for the synthesis of this compound offers a compelling sustainable alternative. While not yet established for this specific compound, biocatalysis could provide high selectivity under mild reaction conditions, avoiding the need for heavy metal catalysts and harsh reagents.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis of this compound, particularly through butadiene telomerization, often yields a mixture of isomers and by-products, including 2,7-octadien-1-ol (B1588117) and various octatrienes. Achieving high selectivity for the desired product is a significant challenge where artificial intelligence (AI) and machine learning (ML) are poised to make a substantial impact.

Machine learning models can analyze vast datasets from past experiments to predict reaction outcomes with high accuracy. By inputting variables such as catalyst type, ligand structure, temperature, pressure, and reactant concentrations, these models can forecast the yield and selectivity of this compound. This predictive power allows researchers to identify optimal reaction conditions in silico, drastically reducing the time and resources spent on empirical trial-and-error experimentation.

Conceptual ML Model for Optimizing this compound Synthesis:

Input Parameters (Variables)Output Predictions (Targets)
Catalyst Precursor (e.g., Pd(acac)₂)Yield of this compound (%)
Ligand (e.g., Triphenylphosphine)Selectivity for this compound vs. Isomers (%)
Solvent (e.g., Methanol, Water)Rate of By-product Formation (e.g., Octatrienes)
Temperature (°C)Optimal Reaction Time (hours)
Pressure (bar)Catalyst Turnover Number (TON)
Butadiene:Water Molar RatioPredicted Purity (%)

Furthermore, AI can assist in retrosynthetic analysis, proposing novel synthetic pathways that may be more efficient or sustainable than current methods. As high-throughput experimentation platforms become more common, they will generate the large datasets necessary to train increasingly sophisticated and accurate ML models for reaction optimization.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of this compound synthesis. Future research will focus on discovering and optimizing catalysts to enhance selectivity, improve efficiency, and enable more sustainable reaction conditions.

The palladium-catalyzed telomerization of butadiene with water is a primary route to octadienol isomers. The choice of ligand coordinated to the palladium center is crucial in directing the reaction's outcome. Research is moving towards the design of sophisticated phosphine (B1218219) ligands that can fine-tune the electronic and steric properties of the catalyst, thereby favoring the formation of this compound over other products.

Comparative Overview of Catalytic System Components:

Catalyst TypeDescriptionResearch Challenges & Directions
Homogeneous CatalystsPalladium complexes with phosphine ligands dissolved in the reaction medium. Offer high activity and selectivity.Difficult to separate from the product stream, leading to potential contamination and catalyst loss. Future work involves developing catalysts for biphasic systems to simplify recycling.
Heterogeneous CatalystsCatalyst is immobilized on a solid support (e.g., synthetic resin). Easily separated from the reaction mixture.Often exhibit lower activity and selectivity compared to their homogeneous counterparts. The challenge is to design solid supports and active sites that mimic the effectiveness of homogeneous systems.
Novel Metal CatalystsExploration of catalysts based on more abundant and less toxic metals, such as nickel or cobalt, as alternatives to palladium.Achieving the same level of efficiency and selectivity as well-established palladium systems is a major hurdle.

A key challenge is catalyst stability and recyclability. The development of robust heterogeneous catalysts or advanced separation techniques for homogeneous catalysts will be critical for creating economically viable and sustainable industrial processes.

Advanced Materials Applications of this compound Derivatives

While direct applications of this compound in materials science are not yet widely established, its molecular structure presents significant untapped potential for the creation of novel polymers and functional materials. The molecule features three distinct points of reactivity: a secondary alcohol and two terminal double bonds.

Potential Future Applications:

Polymer Synthesis: The hydroxyl group can be used for esterification or urethane (B1682113) formation, allowing the molecule to be incorporated into polyesters or polyurethanes. The two vinyl groups can then be used for subsequent cross-linking via polymerization or olefin metathesis, leading to the formation of durable thermoset materials or specialty elastomers.

Functional Coatings and Adhesives: Derivatives of this compound could be developed as monomers for specialty coatings. For instance, plasma polymerization of the related compound 1,7-octadiene (B165261) has been used to create films with tunable hydrophobicity. A similar approach with derivatives of the alcohol could introduce specific functionalities (like hydrophilicity or reactive sites) onto surfaces.

Composite Materials: The molecule could act as a coupling agent or cross-linker in composite materials, chemically bonding a polymer matrix to a reinforcing filler, thereby enhancing the mechanical properties of the final material.

The primary challenge in this area is the synthesis of derivatives and the subsequent polymerization or material fabrication. Research is needed to explore these potential pathways and characterize the properties of the resulting materials.

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The trifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs.

One of the most promising avenues is its use in tandem reactions that involve a Diels-Alder cycloaddition. The conjugated diene system within the molecule's backbone is, in principle, capable of participating in [4+2] cycloadditions with a suitable dienophile to form a six-membered ring. This reaction could be combined with a reaction at the alcohol or the other double bond to rapidly build molecular complexity.

For example, a hypothetical MCR could involve:

An initial reaction at the hydroxyl group (e.g., esterification).

A subsequent intramolecular or intermolecular Diels-Alder reaction involving one of the diene systems.

Further functionalization at the remaining double bond.

The challenge lies in controlling the chemoselectivity—ensuring that the different reactive sites react in the desired sequence. The development of specific catalysts and reaction conditions will be crucial to unlocking the potential of this compound as a versatile building block in complex organic synthesis.

Q & A

Q. What are the recommended synthesis methods for 1,7-Octadien-3-ol, and how can reaction efficiency be optimized?

this compound (1,7-ODA) is synthesized via butadiene hydrodimerization using homogeneous catalysts. Key steps include:

  • Catalyst selection : Transition metal complexes (e.g., palladium or nickel-based catalysts) are critical for regioselectivity .
  • Reaction conditions : Optimal temperature (80–120°C) and pressure (5–10 bar) enhance yield. Solvent choice (e.g., methanol or water) influences reaction kinetics and byproduct formation .
  • Mechanistic control : The reaction proceeds through a π-allyl intermediate (Figure 1 in ), where dimerization of butadiene forms 1,3,7-octatriene, followed by hydroxylation to yield 1,7-ODA .
  • Yield optimization : Use of co-catalysts (e.g., phosphine ligands) and controlled stoichiometry reduces side products like 4-vinylcyclohexene .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard mitigation : The compound is flammable (flash point: 9°C) and poses inhalation, skin, and eye irritation risks. Use fume hoods, flame-resistant lab coats, and nitrile gloves .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) at ≤4°C, away from oxidizers .
  • Spill management : Absorb spills with inert materials (e.g., sand), avoid water (risk of spreading), and dispose of as hazardous waste per local regulations .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use DB-5MS columns with a temperature ramp (40°C to 250°C at 10°C/min) for separation. Retention indices (RI) and mass spectra (m/z 226.43) confirm identity .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in CDCl₃ resolve olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm) .
  • HS-SPME-GC/MS : For trace analysis in biological matrices (e.g., algae), optimize fiber coating (e.g., PDMS) and desorption time (10–15 min) .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be resolved during risk assessment?

  • Data reconciliation : Compare acute toxicity studies (e.g., LD₅₀ in rats: 200–500 mg/kg ) with ecotoxicological data (LC₅₀ for fish: <1 mg/L ).
  • Dose-response modeling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies to clarify discrepancies in skin sensitization thresholds .
  • Exposure pathways : Prioritize inhalation and dermal routes in occupational settings, using probabilistic models to estimate NOAEL/LOAEL .

Q. What strategies improve the regioselectivity of this compound synthesis in catalytic systems?

  • Ligand design : Chiral phosphine ligands (e.g., BINAP) enforce stereochemical control during butadiene dimerization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring 1,7- over 1,5-regioisomers .
  • Kinetic vs. thermodynamic control : Lower temperatures (≤80°C) favor kinetic products, while higher temperatures (≥120°C) shift equilibrium toward thermodynamically stable isomers .

Q. How can ecological impacts of this compound be assessed in aquatic ecosystems?

  • Bioaccumulation studies : Measure logP (estimated 3.2) to predict partitioning in water-sediment systems .
  • Microcosm experiments : Expose Daphnia magna to sublethal concentrations (0.1–1 mg/L) over 21 days to assess chronic toxicity and reproductive effects .
  • Degradation pathways : Monitor photolytic breakdown (UV-Vis spectroscopy) and microbial degradation (via LC-MS/MS) in simulated wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.